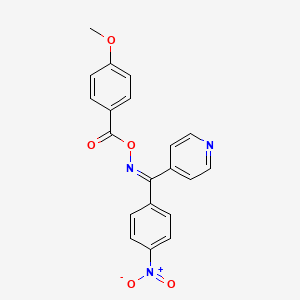![molecular formula C20H23ClN4O B5328482 3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole](/img/structure/B5328482.png)
3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-5-methoxy-1H-indazole, commonly known as AB-CHMINACA, is a synthetic cannabinoid that has been widely used in scientific research. This chemical compound belongs to the indazole family and is known for its psychoactive effects. The purpose of
Mécanisme D'action
AB-CHMINACA binds to the cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes, including mood, appetite, and pain sensation. The compound activates these receptors, leading to the release of neurotransmitters that produce psychoactive effects.
Biochemical and Physiological Effects:
AB-CHMINACA produces a range of biochemical and physiological effects, including euphoria, relaxation, altered perception of time and space, increased appetite, and impaired coordination. The compound also produces cardiovascular effects, such as increased heart rate and blood pressure, and respiratory effects, such as shortness of breath.
Avantages Et Limitations Des Expériences En Laboratoire
AB-CHMINACA has several advantages for use in lab experiments, including its high potency, stability, and reproducibility. However, the compound also has several limitations, including its potential for abuse and toxicity, which requires strict safety protocols to be followed during its handling and use.
Orientations Futures
There are several future directions for research on AB-CHMINACA, including the development of new synthetic cannabinoids with improved therapeutic potential and reduced toxicity. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and body and to develop effective treatments for synthetic cannabinoid addiction.
Conclusion:
In conclusion, AB-CHMINACA is a synthetic cannabinoid that has been widely used in scientific research to study the effects of synthetic cannabinoids on the human brain and body. This compound has several advantages for use in lab experiments, including its high potency, stability, and reproducibility. However, the compound also has several limitations, including its potential for abuse and toxicity. Future research is needed to develop new synthetic cannabinoids with improved therapeutic potential and reduced toxicity and to better understand the long-term effects of synthetic cannabinoids on the brain and body.
Méthodes De Synthèse
AB-CHMINACA is synthesized using a multistep process that involves the reaction of 5-methoxyindole-3-carboxaldehyde with 4-(3-chlorobenzyl)piperazine. The reaction is catalyzed by a strong base and results in the formation of the AB-CHMINACA compound. The final product is purified using chromatography techniques to obtain a high-purity sample.
Applications De Recherche Scientifique
AB-CHMINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human brain and body. This compound is used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications. AB-CHMINACA has also been used to study the effects of synthetic cannabinoids on animals and their behavior.
Propriétés
IUPAC Name |
3-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-26-17-5-6-19-18(12-17)20(23-22-19)14-25-9-7-24(8-10-25)13-15-3-2-4-16(21)11-15/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDCSVPLLXMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)CN3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)


![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)
![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)

![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)